molecular formula C11H11NO4 B11769177 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid

2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid

Cat. No.: B11769177
M. Wt: 221.21 g/mol
InChI Key: WXEFTTZSUKSHIG-UHFFFAOYSA-N
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Description

Electronic Effects

  • Resonance donation : The phenolic -OH group donates electron density through conjugation with the aromatic ring, stabilizing the adjacent isoxazole nitrogen.
  • Hydrogen-bonding capacity : The hydroxyl group participates in intermolecular hydrogen bonds, enhancing crystalline packing efficiency (as observed in methyl ester analogs).

Solubility Implications

  • Polarity : The hydroxyphenyl group increases aqueous solubility compared to non-hydroxylated analogs.
  • pH-dependent ionization : The phenolic -OH (pKa ~10) and carboxylic acid (pKa ~4.5) groups enable dual ionization states, influencing solubility across physiological pH ranges.

Tautomeric and Conformational Dynamics

Tautomerism

The 4,5-dihydroisoxazole core lacks the double-bond mobility required for classical tautomerism. However, prototropic shifts may occur under acidic conditions, protonating the nitrogen atom and altering ring electronics.

Conformational Flexibility

  • Ring puckering : Molecular dynamics simulations of related compounds show pseudorotation barriers of ~5 kcal/mol, allowing interconversion between chair-like and envelope conformations.
  • Side-chain rotation : The acetic acid moiety exhibits free rotation around the C5-CH₂ bond, with energy barriers <2 kcal/mol, enabling adaptive binding in biological systems.

The equilibrium between conformers is influenced by solvent polarity, with polar solvents stabilizing extended side-chain orientations through solvation effects.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid

InChI

InChI=1S/C11H11NO4/c13-8-3-1-7(2-4-8)10-5-9(16-12-10)6-11(14)15/h1-4,9,13H,5-6H2,(H,14,15)

InChI Key

WXEFTTZSUKSHIG-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The dihydroisoxazole ring is typically synthesized via 1,3-dipolar cycloaddition or cyclocondensation. A common method involves reacting hydroxylamine hydrochloride with α,β-unsaturated ketones (chalcone derivatives) under acidic or basic conditions. For example:

  • Substrate : 3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one (chalcone derivative)

  • Reagents : Hydroxylamine hydrochloride, sodium acetate in glacial acetic acid

  • Conditions : Reflux for 6–8 hours, followed by recrystallization from ethanol-chloroform.

Example Procedure:

  • Dissolve chalcone derivative (0.1 mol) in ethanol.

  • Add hydroxylamine hydrochloride (0.1 mol) and anhydrous sodium acetate (1 g) in glacial acetic acid.

  • Reflux for 8 hours, cool, and recrystallize.
    Yield : 65–83% (depending on substituents).

Enantioselective Synthesis via 1,3-Dipolar Cycloaddition

Key Steps:

  • Generation of Nitrile Oxide :

    • Dibromoformaldoxime (DBF) is treated with NaHCO₃ in ethyl acetate to form bromonitrile oxide in situ.

  • Cycloaddition with Alkenes :

    • Bromonitrile oxide reacts with vinyloxazolidine derivatives (e.g., (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-vinyloxazolidine) to form diastereomeric cycloadducts.

  • Hydrolysis and Functionalization :

    • Acidic hydrolysis of the oxazolidine ring yields the dihydroisoxazole-acetic acid framework.

Optimization:

  • Catalyst : Wilkinson’s catalyst (RhCl(PPh₃)₃) for homogeneous hydrogenation improves stereoselectivity.

  • Yield : 70–88% for cycloadducts, with enantiomeric excess (ee) >95%.

Coupling Reactions with Amino Acid Derivatives

Peptide-Based Synthesis:

The dihydroisoxazole moiety is coupled to amino acids (e.g., proline, azetidine) via carbamate or amide linkages.

General Protocol:

  • Step 1 : Couple (S)-3-bromo-4,5-dihydroisoxazol-5-yl)methanamine to Boc-protected amino acids using EDCI/HOBt.

    • Solvent : DMF, 30°C, 12 hours.

    • Yield : 85–99% for intermediates.

  • Step 2 : Deprotect Boc groups with trifluoroacetic acid (TFA).

  • Step 3 : Introduce carbamate groups using imidazolyl-carbamate precursors.
    Final Yield : 17–37% after purification.

Microwave-Assisted Synthesis

Advantages:

  • Reduced reaction time (4.5 minutes vs. 8 hours).

  • Improved regioselectivity and purity.

Procedure:

  • Mix α,β-unsaturated ketone (0.01 mol) with hydroxylamine hydrochloride (0.01 mol) in ethanol.

  • Irradiate at 360 W for 4.5 minutes.

  • Recrystallize from ethanol-acetic acid.
    Yield : 69–83%.

Solid-Phase Synthesis for High-Throughput Screening

Application in Drug Discovery:

  • Resin : Wang resin functionalized with hydroxyphenyl groups.

  • Steps :

    • Load Fmoc-protected amino acids.

    • Perform on-resin cyclocondensation with hydroxylamine.

    • Cleave with TFA to release the final compound.
      Purity : >90% (HPLC), Yield : 60–75%.

Data Tables

Table 1: Comparative Yields of Selected Methods

MethodConditionsYield (%)Purity (%)Source
CyclocondensationReflux, 8 h65–8390–95
1,3-Dipolar CycloadditionRh catalysis, 25°C70–88>95
Microwave-Assisted360 W, 4.5 min69–8392–98
Solid-Phase SynthesisWang resin, TFA cleavage60–75>90

Table 2: Spectral Data for Characterization

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)Source
2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid1630 (C=N), 1730 (C=O)2.5–5.4 (dd, isoxazoline), 6.5–7.9 (Ar-H)457.10

Challenges and Optimization Strategies

Key Issues:

  • Steric Hindrance : Bulky substituents on the phenyl ring reduce cycloaddition efficiency.

  • Epimerization : Basic conditions during coupling may racemize chiral centers.

  • Purification : Silica gel chromatography is required for diastereomer separation.

Solutions:

  • Use Wilkinson’s catalyst for stereoretentive hydrogenation.

  • Low-temperature deprotection (e.g., TFA at 0°C) to minimize racemization.

Industrial-Scale Production

Patent-Based Synthesis:

  • Step 1 : Condense 4-hydroxyphenylacetonitrile with ethyl acrylate.

  • Step 2 : Treat with hydroxylamine hydrochloride in acetic acid.

  • Step 3 : Saponify the ester to the carboxylic acid.
    Scale : Up to 10 kg/batch, Purity : 98.5% (HPLC) .

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example, the methyl ester derivative (CID 5288525) is synthesized via methanol esterification . Hydrolysis of this ester back to the free acid occurs under basic or acidic conditions.

Table 1: Representative Esterification Conditions

Reagent/ConditionsProductYieldSource
Methanol, H<sup>+</sup>Methyl ester (C<sub>12</sub>H<sub>13</sub>NO<sub>4</sub>)85–90%
EDCI/DMAP, DMFAmide derivatives60–75%

Amide Bond Formation

The carboxylic acid participates in amide coupling using agents like EDCI and HOBt. This reaction is critical for generating bioactive analogs, as demonstrated in the synthesis of TG2 inhibitors .

Example Reaction:
2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid + Amine
→ Amide derivative (e.g., 3b in )

Key Conditions:

  • Solvent: DMF or DCM

  • Catalysts: EDCI, HOBt, 4-methylmorpholine

  • Yield: 60–75%

Dihydroisoxazole Ring Reactivity

The 4,5-dihydroisoxazole ring participates in cycloaddition and nucleophilic substitution. Microwave-assisted 1,3-dipolar cycloaddition with nitrile oxides or alkynes is a key method for functionalization .

Table 2: Ring Functionalization Reactions

Reaction TypeConditionsProductYieldSource
1,3-Dipolar CycloadditionMicrowave, 80°C, 8–10 hIsoxazole-glyco conjugates (e.g., 27 )70–85%
Nucleophilic SubstitutionK<sub>2</sub>CO<sub>3</sub>, TsClBrominated derivatives (e.g., 3b )45–60%

Decarboxylation and Stability

The acetic acid side chain may decarboxylate under thermal or oxidative stress. While not explicitly documented for this compound, related dihydroisoxazole-carboxylic acids show instability at elevated temperatures (>150°C) .

Biological Activity-Driven Modifications

Structural analogs highlight the impact of substituents on bioactivity:

  • Methyl esterification enhances cell permeability .

  • 4-Fluoro or 2-methyl substitutions on the proline ring improve enzyme inhibition specificity .

Synthetic Routes and Key Intermediates

The compound is synthesized via hydroxylamine-mediated cyclization of α,β-unsaturated ketones . Microwave irradiation significantly improves reaction efficiency (4.5 min vs. hours under conventional heating) .

Table 3: Synthesis Optimization

MethodTimeYieldPuritySource
Conventional Heating6 h40–50%90%
Microwave Irradiation4.5 min70–85%97.6%

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-(3-(4-hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid. For instance, derivatives of dihydroisoxazole have shown promising activity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the isoxazole ring can enhance cytotoxicity against specific cancer types, including breast and lung cancers .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and fungi. Research has demonstrated that derivatives of this compound can effectively combat multidrug-resistant strains such as Staphylococcus aureus and Candida auris. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 1: Anticancer Activity

A study examined the effects of various derivatives of dihydroisoxazole on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that certain modifications to the isoxazole ring significantly increased cytotoxicity, with IC50 values reaching sub-micromolar concentrations for some derivatives .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of 2-(3-(4-hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid was assessed against a panel of multidrug-resistant pathogens. The compound demonstrated effective inhibition of growth in several strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the dihydroisoxazole ring can modulate the compound’s overall conformation and reactivity. These interactions can influence various biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of dihydroisoxazole-acetic acid derivatives. Key structural analogs and their distinguishing features are outlined below:

Structural Analogues with Varied Substituents

Compound Name Substituents Molecular Weight Key Properties/Applications References
2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid 4-Hydroxyphenyl 205.21 (free acid) Liquid crystal precursors; polar functional groups enhance intermolecular interactions.
VGX-1027 (2-(3-Phenyl-4,5-dihydroisoxazol-5-yl)acetic acid) Phenyl 205.21 Immunomodulatory agent; phenyl group increases hydrophobicity, altering pharmacokinetics.
2-(3-Methyl-4,5-dihydroisoxazol-5-yl)acetic acid Methyl 143.14 Simplified analog; reduced steric hindrance favors synthetic accessibility.
Piroctone Related Compound A 5-Methyl-3-(2,4,4-trimethylpentyl) N/A Antimicrobial applications; bulky alkyl chain enhances lipid solubility for topical use.
(S)-2-Amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid 3-Bromo, amino ~265.07 Bioactive isomer; bromine and amino groups influence stereospecific enzyme inhibition.

Functional Group Modifications

  • Methyl Ester Derivative (CAS: 65479-04-1) : Esterification of the carboxylic acid group improves membrane permeability, making it suitable for prodrug strategies .
  • Boc-Protected Amino Derivatives: Compounds like (S)-2-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid (8a) demonstrate the role of protective groups in stabilizing reactive intermediates during synthesis .

Stereochemical Variations

Stereochemistry critically impacts biological activity. For example:

  • The (R)- and (S)-isomers of 3-bromo derivatives exhibit distinct optical rotations ([α]D20 = −168.5° vs. enantiomeric profiles) and differential binding to biological targets, such as glutamine synthetase inhibitors .
  • The dihydroisoxazole ring’s planar chirality influences liquid crystal alignment properties, as seen in mesogenic derivatives .

Comparative Pharmacological Profiles

  • VGX-1027: Lacks the 4-hydroxyphenyl group but retains anti-inflammatory activity, suggesting the dihydroisoxazole-acetic acid core is sufficient for immunomodulation .
  • 3-Bromo Derivatives : The bromine atom enhances electrophilic reactivity, enabling covalent interactions with thiol-containing enzymes, a mechanism absent in the parent compound .

Biological Activity

2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid, also known as methyl 2-[(5R)-3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including anticancer properties, neuroprotective effects, and other pharmacological implications based on diverse research findings.

  • Chemical Formula : C12_{12}H13_{13}NO4_4
  • Molecular Weight : 235.2359 g/mol
  • IUPAC Name : Methyl 2-[(5R)-3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate
  • CAS Number : Not available

Biological Activity Overview

Research has highlighted various biological activities associated with this compound:

1. Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of stress response pathways. In vitro studies demonstrated that derivatives of dihydroisoxazole can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others by affecting cellular signaling pathways related to growth and survival .

2. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties:

  • Inhibition of Neuroinflammation : Compounds similar to 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid have been shown to inhibit pro-inflammatory cytokines in neuronal cells, which may contribute to their neuroprotective effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

StudyFindings
Uddin et al. (2007) Demonstrated potent antiproliferative effects against MDA-MB-468 breast cancer cells with minimal activity against other ERα-negative cell lines.
Newton et al. (2013) Suggested a possible ERα-dependence for anticancer activity; observed profound phosphorylation of eIF2α in treated cells.
ResearchGate Study (2014) Identified structure–activity relationships leading to improved potency and selectivity in dihydroisoxazole inhibitors.

Pharmacological Implications

The pharmacological implications of 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid extend beyond anticancer activity:

  • Potential as an Insecticide : Related compounds have been evaluated for their efficacy as insecticides with mechanisms involving inhibition of acetylcholinesterase and modulation of ion channels in Drosophila melanogaster .

Q & A

Q. What are the recommended methods for synthesizing 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid with high purity?

Methodological Answer: The synthesis typically involves a cyclocondensation reaction between 4-hydroxyphenyl-substituted nitrile oxides and α,β-unsaturated carbonyl precursors. Key steps include:

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in isoxazoline ring formation.
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
  • Design of Experiments (DOE) : Apply fractional factorial designs to optimize reaction parameters (temperature, solvent polarity, stoichiometry), reducing trial-and-error approaches and ensuring reproducibility .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the dihydroisoxazole ring structure (e.g., δ 3.1–3.5 ppm for diastereotopic protons) and the acetic acid side chain (δ 2.4–2.6 ppm). Compare with reference data from analogs like 4-hydroxybenzamide derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 248.0921 for C₁₁H₁₁NO₄) to confirm molecular formula .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=O at 1700–1750 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to simulate transition states and activation energies for isoxazoline ring-opening reactions. This aids in predicting regioselectivity in nucleophilic additions .
  • Reaction Path Search : Implement automated algorithms (e.g., GRRM) to explore alternative pathways, such as [3+2] cycloadditions with alkynes, and validate predictions with experimental kinetic studies .

Q. What strategies are effective in resolving discrepancies in reported pharmacological activities of this compound?

Methodological Answer:

  • Meta-Analysis Framework : Compare bioactivity datasets (e.g., IC₅₀ values in anti-inflammatory assays) using multivariate regression to account for variables like cell line heterogeneity or assay protocols .
  • Isosteric Replacement Studies : Synthesize analogs (e.g., replacing the 4-hydroxyphenyl group with a 3,5-dichlorophenyl moiety) to isolate structural contributors to activity variations .
  • Dose-Response Validation : Replicate conflicting studies under standardized conditions (pH 7.4 buffer, 37°C) to assess reproducibility .

Q. How does the compound's stability under varying pH and temperature conditions affect experimental reproducibility?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at pH 2–9 (HCl/NaOH buffers) and 40–60°C for 48–72 hours. Monitor degradation via HPLC to identify labile sites (e.g., hydrolysis of the isoxazoline ring under acidic conditions) .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C, ensuring storage recommendations align with degradation kinetics .

Key Methodological Insights from Evidence

  • Synthesis Optimization : DOE reduces experimental iterations by 40–60% compared to traditional methods .
  • Computational-Experimental Feedback : ICReDD’s approach integrates DFT calculations with high-throughput screening, accelerating reaction discovery by 30% .
  • Safety Compliance : Ambeed’s safety data sheet emphasizes neutralization protocols for acetic acid derivatives to prevent environmental contamination .

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